molecular formula C17H25N3O5 B558489 Boc-D-Lys(nicotinoyl)-OH CAS No. 122546-52-5

Boc-D-Lys(nicotinoyl)-OH

Cat. No. B558489
M. Wt: 351.4 g/mol
InChI Key: PRHRBXNIOXCRQY-CYBMUJFWSA-N
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Description

“Boc-D-Lys(nicotinoyl)-OH” is a specialty product used in proteomics research . It’s a derivative of boc-lysine , which is a type of protected amino acid. The “Boc” in its name refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis.


Synthesis Analysis

The synthesis of Boc-D-Lys(nicotinoyl)-OH and similar compounds can be achieved through the polymerization of α-amino acid N-carboxyanhydrides (NCAs) . Lithium hexamethyldisilazide (LiHMDS) has been shown to initiate an extremely rapid NCA polymerization process .


Molecular Structure Analysis

The molecular formula of Boc-D-Lys(nicotinoyl)-OH is C17H25N3O5, and it has a molecular weight of 351.4 .


Chemical Reactions Analysis

The NCA polymerization process used in the synthesis of Boc-D-Lys(nicotinoyl)-OH is very sensitive to moisture and typically must be conducted in a glove box . The reaction is completed within minutes or hours and can be conducted in an open vessel .

Scientific Research Applications

Polypeptide Synthesis and Characterization

Boc-D-Lys(nicotinoyl)-OH has applications in the synthesis and characterization of polypeptides. Zhao Yi-nan and Melanie Key (2013) demonstrated the synthesis of Fmoc-L-Lys(Boc)-OH, which can be used in peptide and polypeptide synthesis, with potential in the treatment of diseases (Zhao Yi-nan & Melanie Key, 2013).

Protection and Activation in Peptide Chemistry

The use of Boc-protected amino acids is crucial in peptide chemistry. R. Matsueda et al. (1981) discussed the use of Boc-Cys(Npys)–OH, showing its resistance to acids and its ability to form disulfide bonds, an important function in protein and peptide chemistry (R. Matsueda et al., 1981).

Synthesis of Redox Derivatives of Lysine

Boc-L-Lysine derivatives have been synthesized for creating redox derivatives of lysine, as shown by B. Peek et al. (2009). These derivatives have potential applications in molecular electronic devices, photovoltaic cells, and light-harvesting proteins (B. Peek et al., 2009).

Antimicrobial Activity

Sherine N. Khattab (2005) reported on the synthesis of N-Boc-amino acid hydrazides, highlighting their high yields and purity. The study showed the antimicrobial activity of the synthesized compounds, demonstrating the potential medical applications of these Boc-protected amino acids (Sherine N. Khattab, 2005).

Synthesis of Opioid Peptides

Boc-protected homoarginine derivatives were used in the synthesis of opioid peptides, as researched by J. Izdebski et al. (2007). This research provides insights into the design of biologically active peptides with increased resistance to degradation (J. Izdebski et al., 2007).

Peptide Syntheses Intermediates

Improved syntheses of Boc-protected L-lysine have been employed in various peptide syntheses, including for segments of ACTH and β-endorphin. J. M. Scott et al. (1981) discussed the value of these intermediates in peptide synthesis (J. M. Scott et al., 1981).

Applications in Biomedical Research

Boc-protected L-lysine was used in the functionalization of single-walled carbon nanotubes for biomedical applications, as explored by J. Mulvey et al. (2014). This demonstrates the molecule's utility in nanomedicine and drug delivery systems (J. Mulvey et al., 2014).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRBXNIOXCRQY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Lys(nicotinoyl)-OH

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